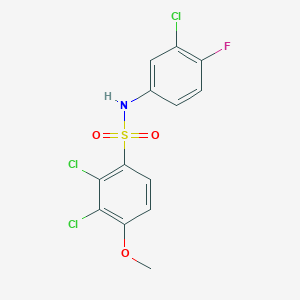
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide
描述
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide, also known as DCFMSA, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in various types of cancer cells.
作用机制
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide binds to the active site of CA IX and inhibits its enzymatic activity by blocking the access of CO2 to the catalytic site. This results in a decrease in the intracellular pH, which impairs the survival and proliferation of cancer cells. Moreover, this compound has been shown to induce apoptosis and autophagy in cancer cells, which could contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CA IX, with no significant effect on other isoforms of carbonic anhydrase. This selectivity is important for minimizing off-target effects and toxicity. Moreover, this compound has been shown to have a good pharmacokinetic profile, with a half-life of around 5 hours in mice and a low toxicity in vivo. However, further studies are needed to evaluate the safety and efficacy of this compound in humans.
实验室实验的优点和局限性
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CA IX, its ability to inhibit CA IX both in vitro and in vivo, and its potential as an imaging agent for cancer diagnosis. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its limited stability under acidic conditions, and its potential for off-target effects on other enzymes or proteins.
未来方向
There are several future directions for the research on 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide, including:
1. Development of new analogs or derivatives of this compound with improved pharmacokinetic properties and selectivity for CA IX.
2. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer.
3. Investigation of the role of CA IX in other diseases or physiological processes, such as hypoxia-induced pulmonary hypertension or acid-base balance regulation.
4. Development of new imaging agents or probes based on this compound for the detection of CA IX in vivo.
5. Exploration of the potential synergistic effects of this compound with other anti-cancer agents or therapies.
In conclusion, this compound is a promising compound with unique properties that make it a valuable tool for scientific research on the role of CA IX in cancer cells. Further studies are needed to evaluate its safety and efficacy for clinical use, and to explore its potential in other disease contexts.
科学研究应用
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has been extensively used in scientific research as a tool compound to study the role of CA IX in cancer cells. CA IX is a transmembrane protein that is overexpressed in hypoxic regions of solid tumors, and its expression is associated with poor prognosis and resistance to chemotherapy. This compound has been shown to inhibit the activity of CA IX in vitro and in vivo, leading to a decrease in tumor growth and metastasis. Moreover, this compound has been used to develop imaging agents for the detection of CA IX in cancer cells, which could be useful for diagnosis and monitoring of cancer progression.
属性
IUPAC Name |
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3FNO3S/c1-21-10-4-5-11(13(16)12(10)15)22(19,20)18-7-2-3-9(17)8(14)6-7/h2-6,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNFLIWMXAUXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3537649.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-5-bromo-2-furamide](/img/structure/B3537652.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3537654.png)
![3-(benzoylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3537671.png)
![N-{[4-ethyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3537676.png)
![N-(2,4-dichlorobenzyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3537680.png)
![2-chloro-4-fluoro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3537682.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3537697.png)

![1-(4-phenoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3537708.png)
![N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B3537711.png)
![3-[(3-chlorobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3537721.png)
![5-bromo-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3537736.png)
![N-benzyl-2-{2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B3537738.png)